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Compound of Interest

Compound Name: PD 173955 analog 1

cat. No.: 82956238

An In-Depth Technical Guide on the Kinase Selectivity Profile of PD 173955 and Its Analogs

For researchers, scientists, and drug development professionals, understanding the kinase
selectivity profile of a compound is paramount for assessing its therapeutic potential and
potential off-target effects. This technical guide provides a detailed overview of the kinase
selectivity of the pyrido[2,3-d]pyrimidine-based inhibitor, PD 173955, and available data for its
analogs, with a specific focus on what is publicly known about "PD 173955 analog 1."

Introduction

PD 173955 is a potent, ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase, the causative
agent in chronic myeloid leukemia (CML).[1][2] It also exhibits significant inhibitory activity
against Src family kinases and the c-Kit receptor tyrosine kinase.[1][3][4][5] The development of
analogs of PD 173955 has been pursued to either refine its primary target activity, explore new
therapeutic applications, or to create "kinase inactive" versions for studying other cellular
effects.[6][7][8] This guide synthesizes the available quantitative data, experimental
methodologies, and relevant signaling pathways to provide a comprehensive technical
resource.

Quantitative Kinase Inhibition Data

The following tables summarize the known quantitative kinase inhibition data for PD 173955
and the limited information available for one of its designated analogs.

Table 1: Kinase Inhibition Profile of PD 173955
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Kinase Target IC50 (nM) Assay Type Reference
Bcr-Abl 1-2 In vitro kinase assay [1112]1[3]
Bcr-Abl dependent Cellular proliferation

2-35 [1]14]
cell growth assay

~25
c-Kit ) Cellular assay [11[3]

(autophosphorylation)
c-Kit dependent cell Cellular proliferation

40 [11[4]
growth assay
Src ~22 In vitro kinase assay [2][4]15]
Yes ~22 In vitro kinase assay [4]
Abl ~22 In vitro kinase assay [4]

Table 2: Kinase Inhibition Data for PD 173955 Analogs
Analog .
. . Kinase Target IC50 (pM) Assay Type Reference
Designation
PD 173955
analog 1 EGFR 0.19 In silico 9]
(Compound 26)
Kinase inactive
>10 (weak or no Kinase activity
analogs (e.g., Abl, Src o [6]
inhibition) assay

3m, 5b, 5c¢, 5f)

Note: The data for "PD 173955 analog 1" is based on a computational prediction and has not

been experimentally verified in the cited literature.

Experimental Protocols

The determination of a kinase selectivity profile involves screening a compound against a panel

of purified kinases and measuring its ability to inhibit the activity of each kinase.
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General Kinase Selectivity Profiling Protocol
(Radiometric Assay)

This protocol is a generalized representation of a high-throughput kinase screening process.

Compound Preparation: Test compounds are serially diluted in DMSO to create a range of
concentrations for IC50 determination.

Kinase Reaction Mixture Preparation: For each kinase to be tested, a reaction mixture is
prepared containing the purified kinase, a suitable substrate (peptide or protein), and a
reaction buffer (typically containing Tris-HCI, MgClI2, and DTT).

Assay Initiation: The kinase reaction is initiated by adding ATP, often radiolabeled with 33P (y-
33P-ATP), to the reaction mixture containing the kinase, substrate, and the test compound.

Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a
controlled temperature (e.g., room temperature or 30°C).

Reaction Termination and Detection: The reaction is stopped, and the amount of radiolabeled
phosphate transferred to the substrate is quantified. This is often done by spotting the
reaction mixture onto a filter membrane that captures the substrate, followed by washing
away the unincorporated y-33P-ATP. The radioactivity on the filter is then measured using a
scintillation counter.

Data Analysis: The percentage of kinase activity remaining at each compound concentration
is calculated relative to a DMSO control. The IC50 value is then determined by fitting the
data to a dose-response curve.

In Vitro Bcr-Abl Kinase Assay Protocol

This is a more specific protocol for assessing the inhibition of Ber-Abl.[2][4]

o Immunoprecipitation of Bcr-Abl: Ber-Abl is immunoprecipitated from cell lysates of a Ber-Abl-

positive cell line (e.g., K562) using an anti-Abl antibody. The immune complexes are
collected on protein A-Sepharose beads.
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e Washing: The beads are washed multiple times with lysis buffer and then with a specific
kinase assay buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCI2, 1 mM DTT).

e Kinase Reaction: The kinase assay is performed by resuspending the beads in the kinase
buffer containing the test compound (PD 173955 or its analog) and initiating the reaction with
the addition of [y-32P]ATP.

¢ |ncubation: The reaction is incubated for 15-60 minutes at 30°C.

» Termination and Visualization: The reaction is stopped by adding SDS-PAGE sample buffer.
The proteins are separated by SDS-PAGE, the gel is dried, and the phosphorylation of Bcr-
Abl (autophosphorylation) is visualized by autoradiography.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by PD 173955 and a
typical workflow for kinase selectivity profiling.
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Caption: A typical experimental workflow for kinase selectivity profiling.
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Caption: The Bcr-Abl signaling pathway, a primary target of PD 173955.[10][11][12][13]
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Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.[14][15][16][17]
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Conclusion

PD 173955 is a well-characterized, potent inhibitor of Bcr-Abl, Src family kinases, and c-Kit.
While a comprehensive kinase selectivity profile for a specific compound designated "PD
173955 analog 1" is not publicly available, an in silico study suggests it may act as an inhibitor
of EGFR.[9] This highlights a potential shift in the selectivity profile compared to the parent
compound. Further experimental validation is necessary to confirm this predicted activity and to
fully characterize the selectivity of this analog across the human kinome. The protocols and
pathway diagrams provided in this guide offer a framework for such investigations and for
understanding the biological context of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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